molecular formula C11H14BrNO B15266593 N-(4-bromophenyl)-2-methyloxolan-3-amine

N-(4-bromophenyl)-2-methyloxolan-3-amine

Cat. No.: B15266593
M. Wt: 256.14 g/mol
InChI Key: WFIQXVIXCSFSAF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-methyloxolan-3-amine is a brominated aromatic amine derivative featuring a 2-methyl-substituted oxolan (tetrahydrofuran) ring. Its molecular formula is C₁₂H₁₆BrNO, with a molecular weight of 270.17 g/mol . The bromine atom enhances lipophilicity and may influence binding affinity through halogen bonding or steric effects, while the oxolan ring’s oxygen atom could participate in hydrogen bonding, affecting solubility and bioavailability.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(4-bromophenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C11H14BrNO/c1-8-11(6-7-14-8)13-10-4-2-9(12)3-5-10/h2-5,8,11,13H,6-7H2,1H3

InChI Key

WFIQXVIXCSFSAF-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-methyloxolan-3-amine typically involves the reaction of 4-bromoaniline with 2-methyloxirane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-methyloxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-methyloxolan-3-amine exerts its effects involves interactions with specific molecular targets. The bromine atom and the oxolan-3-amine moiety can interact with biological macromolecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the aromatic substituent, heterocyclic backbone, or halogen type. Key comparisons are outlined below:

Structural Analogs with Substituted Phenyl Groups

Compound Name Substituent(s) on Phenyl Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine 4-Br, 2-CH₃ C₁₃H₁₈BrNO 299.20 Increased steric hindrance due to methyl group; potential impact on receptor selectivity
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine 4-Cl, 2-CH₃ C₁₂H₁₆ClNO 225.72 Lower molecular weight and lipophilicity compared to bromo analog; may alter pharmacokinetics
N-(4-Fluorophenyl)maleimide 4-F C₁₀H₅FNO₂ 194.15 Demonstrates similar inhibitory potency to bromo/chloro analogs in enzyme studies (e.g., MGL inhibition)
  • Key Insight : Halogen substitution (Br vs. Cl vs. F) has minimal impact on inhibitory potency in maleimide derivatives, suggesting electronic effects may outweigh steric contributions in certain contexts . However, bromine’s larger atomic radius may enhance van der Waals interactions in receptor binding compared to chlorine or fluorine.

Analogs with Heterocyclic Backbones

Compound Name Heterocycle Key Features Biological Activity
N-(4-Bromophenyl)quinoline-2-carboxamide Quinoline Planar aromatic system; carboxamide linker Agonist/antagonist activity for FPR receptors
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine 1,2,4-Triazole Triazole ring enhances metabolic stability Anticancer activity (in silico studies)
N-(4-Bromophenyl)maleimide Maleimide Electrophilic α,β-unsaturated carbonyl Inhibits monoacylglycerol lipase (IC₅₀ = 4.37 μM)
  • Key Insight: The oxolan ring in N-(4-bromophenyl)-2-methyloxolan-3-amine provides conformational flexibility compared to rigid planar systems like quinoline or triazole. This flexibility may improve binding to targets requiring induced-fit interactions but reduce selectivity compared to rigid scaffolds .

Physicochemical and Pharmacokinetic Properties

Property This compound N-(4-chlorophenyl)-2-methyloxolan-3-amine N-(4-bromophenyl)quinoline-2-carboxamide
LogP (Predicted) ~2.8 ~2.3 ~3.5
Water Solubility Low (lipophilic) Moderate Very low
Metabolic Stability Moderate (oxolan ring resists oxidation) Moderate Low (quinoline susceptible to CYP450)
  • Key Insight: The oxolan backbone improves water solubility compared to quinoline derivatives but remains less polar than maleimides or triazoles.

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